N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025289
InChI: InChI=1S/C19H17ClN4O2/c1-13-16(20)3-2-4-17(13)23-18(25)9-10-19(26)24-22-12-15-7-5-14(11-21)6-8-15/h2-8,12H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8 g/mol

N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC1025289

Molecular Formula: C19H17ClN4O2

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C19H17ClN4O2
Molecular Weight 368.8 g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-N//'-[(E)-(4-cyanophenyl)methylideneamino]butanediamide
Standard InChI InChI=1S/C19H17ClN4O2/c1-13-16(20)3-2-4-17(13)23-18(25)9-10-19(26)24-22-12-15-7-5-14(11-21)6-8-15/h2-8,12H,9-10H2,1H3,(H,23,25)(H,24,26)/b22-12+
Standard InChI Key FMFCEIJKVXPGQB-WSDLNYQXSA-N
Isomeric SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)C#N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C#N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator